molecular formula C16H15FN2O2S B2384048 2-(4-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893092-88-1

2-(4-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2384048
CAS No.: 893092-88-1
M. Wt: 318.37
InChI Key: GEUZYJCIDDEVRC-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core substituted at the 2-position with a 4-fluorobenzamido group and at the 3-position with an N-methyl carboxamide moiety. Its synthesis likely involves sequential functionalization of the cyclopenta[b]thiophene scaffold, as seen in related compounds (e.g., S-alkylation or condensation reactions) .

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c1-18-15(21)13-11-3-2-4-12(11)22-16(13)19-14(20)9-5-7-10(17)8-6-9/h5-8H,2-4H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUZYJCIDDEVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzoyl group.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interfere with the activity of certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations and Physicochemical Properties
Compound Name / ID Substituent at Position 2 Substituent at Position 3 Key Properties (logP, Solubility) Reference
Target Compound 4-Fluorobenzamido N-Methyl carboxamide logP: ~3.67 (est.); Solubility: Moderate (logSw: -4.18 est.)
G839-0106 4-(Cyclohexyl(methyl)sulfamoyl)benzamido N-Methyl carboxamide logP: 3.67; logSw: -4.18; Polar Surface Area: 80.9 Ų
BJ27914 4-Methoxybenzamido N-Methyl carboxamide logP: Lower (methoxy vs. fluoro); Enhanced solubility
N-Phenyl-2-[(2-thienylcarbonyl)amino] analog Thiophene-2-carbonyl N-Phenyl carboxamide Higher lipophilicity (thiophene vs. benzamido)
2-(2-Chloroacetamido) analog Chloroacetamido Carboxamide Increased reactivity (chloro group)

Key Observations :

  • Electron-Withdrawing vs.
  • Sulfonamide vs. Carboxamide : G839-0106’s sulfonamide substituent increases polarity (logP 3.67) but retains similar solubility to the target compound, suggesting balanced lipophilicity for membrane permeability .
  • Thiophene vs. Benzene Rings : The thiophene-2-carbonyl analog () introduces sulfur-based π-π interactions, which may alter binding affinities in biological targets compared to aromatic benzamido groups .

Crystallography and Hydrogen Bonding

  • Tautomerism : highlights tautomeric stability in 1,2,4-triazole-thiones, suggesting the target compound’s amide groups may adopt planar configurations for hydrogen bonding .
  • Crystal Packing : The fluorobenzamido group’s electronegativity may promote C=O···H-N interactions, analogous to patterns observed in hydrogen-bonded supramolecular assemblies () .

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